molecular formula C13H12N4O2 B2712771 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile CAS No. 338411-87-3

4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile

Cat. No.: B2712771
CAS No.: 338411-87-3
M. Wt: 256.265
InChI Key: COSYNZUYYBYIJC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is a complex organic compound with the molecular formula C13H12N4O2. This compound is characterized by its unique structure, which includes a pyrrole ring, a methoxyimino group, and a nicotinonitrile moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-nitropyridine with methoxyamine to form the methoxyimino intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding nitro compound, while reduction can produce an amine derivative .

Mechanism of Action

The mechanism of action of 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxyimino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile
  • Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylate

Properties

IUPAC Name

4-methoxy-2-[2-[(E)-methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-18-12-5-6-15-13(11(12)8-14)17-7-3-4-10(17)9-16-19-2/h3-7,9H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSYNZUYYBYIJC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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